Enantiomer-Dependent Inhibition of HRV-14: (S)- vs. (R)-4-Butyloxazolinyl Homologs
Among the 4-butyloxazolinyl enantiomeric pair, the (S)-isomer consistently displays greater anti-HRV-14 activity than the (R)-isomer (CAS 112270-46-9), consistent with the stereochemical preference established crystallographically for the 4-methyl homolog, where the (S)-enantiomer is 10-fold more potent than the (R)-enantiomer [1]. Although the study did not report numeric IC50/MIC values specifically for the resolved 4-butyl enantiomers, the authors explicitly state that 'all of these compounds exhibited a comparable stereochemical effect' and that 'in each case, the S isomer displayed greater levels of activity than the R' [1]. For procurement decisions, the (R)-enantiomer provides a well-defined, lower-activity stereoisomer suitable as a negative control or for stereospecificity validation in mechanistic studies.
| Evidence Dimension | Antiviral activity against HRV-14 (stereochemical discrimination) |
|---|---|
| Target Compound Data | (R)-4-butyl homolog (CAS 112270-46-9): lower-activity enantiomer; precise MIC not reported separately but activity inferior to (S)-isomer by a comparable stereochemical effect across all homologs tested [1] |
| Comparator Or Baseline | (S)-4-butyl homolog (CAS 112270-45-8): higher-activity enantiomer; (S)-4-methyl homolog: 10-fold greater activity than (R)-4-methyl (reference stereochemical benchmark) [1] |
| Quantified Difference | For 4-methyl homolog: (S)/(R) activity ratio ≈ 10-fold. Stereochemical effect declared 'comparable' for 4-butyl pair; exact fold-difference not quantified but directionality confirmed (S > R) [1]. |
| Conditions | In vitro cytopathic effect (CPE) inhibition assay; HRV-14 infected HeLa cells [1]. |
Why This Matters
This stereochemical differentiation is essential for experimental design requiring matched enantiomer pairs (e.g., target engagement confirmation, crystallographic studies, resistance mutant profiling), where the (R)-enantiomer serves as the lower-activity control.
- [1] Diana GD, Otto MJ, Treasurywala AM, McKinlay MA, Oglesby RC, Maliski EG, Rossmann MG, Smith TJ. Enantiomeric effects of homologues of disoxaril on the inhibitory activity against human rhinovirus-14. J Med Chem. 1988 Mar;31(3):540-4. doi: 10.1021/jm00398a009. PMID: 2831362. View Source
